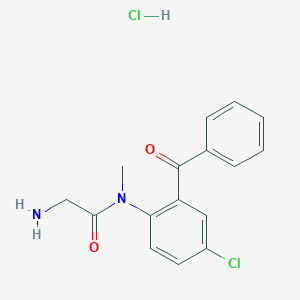
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a benzoyl group, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-chloroaniline and N-methylacetamide.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride: Shares structural similarities but lacks the benzoyl group.
2-Amino-N-(2-benzoylphenyl)acetamide Hydrochloride: Similar structure but without the chlorine atom.
Uniqueness
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride is unique due to the presence of both the benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Activité Biologique
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride, with the CAS number 72854-51-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15ClN2O2·HCl
- Molecular Weight : 316.76 g/mol
- SMILES Notation : Cl.CN(C(=O)CN)c1ccc(Cl)cc1C(=O)c2ccccc2
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its antiviral properties, particularly against HIV. The compound is categorized under non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV infections.
The compound functions by binding to the reverse transcriptase enzyme, inhibiting its activity and preventing viral replication. This mechanism is vital for controlling HIV infections and has been a focus in drug development strategies.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant antiviral activity:
- In vitro Studies : The compound showed effective inhibition of HIV replication in various cell lines, with an EC50 value indicating potent activity against wild-type (WT) strains.
- Toxicity Profiles : Toxicity assessments revealed no acute toxicity at therapeutic doses, suggesting a favorable safety profile.
Case Studies
- Study on Antiviral Efficacy :
- Comparative Analysis with Other NNRTIs :
Data Table: Biological Activity Summary
| Parameter | Value |
|---|---|
| CAS Number | 72854-51-4 |
| Molecular Weight | 316.76 g/mol |
| EC50 (HIV WT) | 10.6 nM |
| Toxicity (Single Dose) | No mortality observed |
| Oral Bioavailability | Estimated at 15.5% |
Propriétés
Formule moléculaire |
C16H16Cl2N2O2 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
2-amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C16H15ClN2O2.ClH/c1-19(15(20)10-18)14-8-7-12(17)9-13(14)16(21)11-5-3-2-4-6-11;/h2-9H,10,18H2,1H3;1H |
Clé InChI |
GALMFSMHOIZOPK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















